![molecular formula C13H10N6O B11166816 N-(pyridin-4-yl)-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11166816.png)
N-(pyridin-4-yl)-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(pyridin-4-yl)-2-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C13H10N6O and its molecular weight is 266.26 g/mol. The purity is usually 95%.
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Biological Activity
N-(pyridin-4-yl)-2-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring , a tetrazole moiety , and a benzamide group . Its molecular formula is C14H12N6O, with a molecular weight of approximately 280.28 g/mol. The unique structural components contribute to its pharmacological potential, particularly through interactions such as hydrogen bonding and π-π stacking, which enhance its binding affinity to various biological targets.
Biological Activities
This compound exhibits several key biological activities:
- Antibacterial Activity : The tetrazole group is known for its antibacterial properties. Studies have shown that compounds similar to this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Research indicates that this compound may also possess antifungal properties, making it a candidate for treating fungal infections .
- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory activity in various models. It acts by inhibiting the production of pro-inflammatory cytokines and mediators, which are crucial in inflammatory responses .
- Analgesic Properties : this compound has been evaluated for its analgesic effects, showing potential comparable to standard analgesics like diclofenac sodium in animal models .
The mechanism of action for this compound involves multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, blocking substrate access and thereby modulating metabolic pathways.
- Receptor Binding : It can interact with various receptors, influencing their activity and contributing to its therapeutic effects.
- Non-covalent Interactions : The interactions with biological targets often involve non-covalent forces such as hydrogen bonds and π-stacking interactions, which stabilize the binding of the compound to proteins and enzymes .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyridine and tetrazole moieties can significantly influence the biological activity of the compound. For instance:
Modification | Effect on Activity |
---|---|
Substitution on the pyridine ring | Alters binding affinity and specificity towards targets |
Variation in tetrazole position | Influences antibacterial potency |
Changes in benzamide substituents | Affects anti-inflammatory activity |
Research has shown that certain substitutions enhance the compound's ability to mimic natural biological molecules, thus improving its therapeutic efficacy .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
- Anti-inflammatory Evaluation : In vivo studies using rat models showed that administration of this compound resulted in a marked reduction in inflammation markers, indicating its potential use in treating inflammatory diseases .
- Analgesic Assessment : Experimental results indicated that the compound provided significant pain relief in acute pain models, suggesting its potential application in pain management therapies .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of N-(pyridin-4-yl)-2-(1H-tetrazol-1-yl)benzamide may exhibit anticancer properties by targeting specific pathways involved in tumor growth. For instance, compounds with similar structures have been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and HER-2 kinases, which are crucial in the proliferation of certain cancer cells . The inhibition of these pathways can lead to reduced cell viability in various cancer cell lines.
Antimicrobial Properties
The tetrazole moiety in the compound has been associated with antimicrobial activity. Studies suggest that compounds containing tetrazole rings can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. This makes this compound a candidate for further exploration as an antimicrobial agent .
Neuropharmacological Effects
Preliminary studies indicate that compounds similar to this compound can cross the blood-brain barrier, suggesting potential applications in treating neurological disorders. The ability to modulate neurotransmitter systems may provide avenues for developing treatments for conditions such as depression or anxiety .
In Vivo Studies on Cancer Cell Lines
A study investigating the effects of this compound derivatives on breast cancer cell lines demonstrated significant anti-proliferative effects. The compound was tested against MCF-7 and SK-BR-3 cells, showing a marked decrease in cell viability compared to controls. Molecular dynamics simulations indicated stable binding interactions with target kinases, supporting the potential for further development as an anticancer agent .
Antimicrobial Efficacy Testing
In another case study, derivatives of this compound were evaluated for their antimicrobial properties against various bacterial strains. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting mechanisms involving disruption of cell wall integrity or inhibition of essential metabolic pathways .
Properties
Molecular Formula |
C13H10N6O |
---|---|
Molecular Weight |
266.26 g/mol |
IUPAC Name |
N-pyridin-4-yl-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C13H10N6O/c20-13(16-10-5-7-14-8-6-10)11-3-1-2-4-12(11)19-9-15-17-18-19/h1-9H,(H,14,16,20) |
InChI Key |
NPOPCORPZBDOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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